molecular formula C15H20N2OS2 B13085230 5-Hexyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one

5-Hexyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one

Cat. No.: B13085230
M. Wt: 308.5 g/mol
InChI Key: XRQZXBAWFFSIET-UHFFFAOYSA-N
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Description

11-Hexyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a hexyl group, a sulfanyl group, and a thia-diazatricyclic core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hexyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Thia-Diazatricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.

    Introduction of the Hexyl Group: The hexyl group can be introduced through alkylation reactions using hexyl halides in the presence of a base.

    Addition of the Sulfanyl Group: The sulfanyl group can be introduced via thiolation reactions using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

11-Hexyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the thia-diazatricyclic core, using reducing agents like lithium aluminum hydride.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thia-diazatricyclic derivatives, and substituted analogs of the original compound.

Scientific Research Applications

11-Hexyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 11-Hexyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one: Similar structure but with a methyl group instead of a hexyl group.

    11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one: Similar structure but with an octyl group instead of a hexyl group.

Uniqueness

11-Hexyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is unique due to its specific combination of functional groups and its potential applications across various fields. The presence of the hexyl group and the sulfanyl group in the thia-diazatricyclic core imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H20N2OS2

Molecular Weight

308.5 g/mol

IUPAC Name

11-hexyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one

InChI

InChI=1S/C15H20N2OS2/c1-2-3-4-5-9-17-14(18)12-10-7-6-8-11(10)20-13(12)16-15(17)19/h2-9H2,1H3,(H,16,19)

InChI Key

XRQZXBAWFFSIET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C2=C(NC1=S)SC3=C2CCC3

Origin of Product

United States

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